Palmitato de 11alfa,12alfa-Oxidotaraxerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3|A-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate: is a compound that belongs to the class of fatty acids esterified with triterpenes.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 3|A-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate is used as a model compound for studying esterification reactions and the behavior of triterpene esters .

Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties .

Medicine: In medicine, 3|A-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and oxidative stress-related conditions .

Industry: In the industrial sector, this compound may be used in the formulation of cosmetics and personal care products due to its potential skin-beneficial properties .

Mecanismo De Acción

Target of Action

The primary targets of 11alpha,12alpha-Oxidotaraxerol palmitate are certain types of cancer cells. It has been shown to exhibit selective cytotoxicity against HCT-8, Bel-7402, BGC-823, A549, and A2780 .

Mode of Action

Its selective cytotoxicity suggests that it interacts with specific receptors or enzymes in these cancer cells, leading to cell death .

Biochemical Pathways

Its cytotoxic activity suggests that it may interfere with cell division or other vital processes in the targeted cancer cells .

Pharmacokinetics

It is known to be soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . This suggests that it could be absorbed and distributed in the body following administration, but further studies are needed to confirm this.

Result of Action

The primary result of 11alpha,12alpha-Oxidotaraxerol palmitate’s action is the death of certain cancer cells. It shows selective cytotoxicity against HCT-8, Bel-7402, BGC-823, A549, and A2780 .

Action Environment

The action of 11alpha,12alpha-Oxidotaraxerol palmitate may be influenced by various environmental factors. For instance, its solubility in various solvents suggests that it could be affected by the lipid composition of the cell membranes in the body . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence its stability, efficacy, and action.

Análisis Bioquímico

Biochemical Properties

11alpha,12alpha-Oxidotaraxerol palmitate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit selective cytotoxicity against HCT-8, Bel-7402, BGC-823, A549, and A2780 cell lines . The nature of these interactions suggests that 11alpha,12alpha-Oxidotaraxerol palmitate may inhibit certain enzymes or proteins that are crucial for the survival of these cancer cells.

Cellular Effects

11alpha,12alpha-Oxidotaraxerol palmitate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce cytotoxic effects in several cancer cell lines, indicating its potential as an anti-cancer agent . The compound’s impact on cell signaling pathways and gene expression may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis.

Molecular Mechanism

The molecular mechanism of 11alpha,12alpha-Oxidotaraxerol palmitate involves its binding interactions with specific biomolecules. It is believed to exert its effects through enzyme inhibition or activation, leading to changes in gene expression . These interactions disrupt the normal functioning of cancer cells, ultimately leading to their death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11alpha,12alpha-Oxidotaraxerol palmitate have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 11alpha,12alpha-Oxidotaraxerol palmitate remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 11alpha,12alpha-Oxidotaraxerol palmitate vary with different dosages in animal models. At lower doses, the compound exhibits selective cytotoxicity against cancer cells, while higher doses may lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is essential for its potential therapeutic applications.

Metabolic Pathways

11alpha,12alpha-Oxidotaraxerol palmitate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . These interactions play a crucial role in determining the compound’s overall impact on cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of 11alpha,12alpha-Oxidotaraxerol palmitate within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall efficacy and potential side effects.

Subcellular Localization

11alpha,12alpha-Oxidotaraxerol palmitate’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell.

Métodos De Preparación

Industrial Production Methods: The use of advanced purification techniques such as chromatography may be employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: 3|A-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can occur at specific functional groups within the molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound .

Comparación Con Compuestos Similares

3|A-Hydroxy-11,12-epoxy-friedoolean-14-enyl palmitate: A closely related compound with similar chemical structure and properties

Other triterpene esters: Compounds such as betulinic acid esters and ursolic acid esters share similar structural features and biological activities

Uniqueness: 3|A-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate is unique due to its specific esterification pattern and the presence of both hydroxyl and epoxy functional groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Actividad Biológica

3|A-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate is a triterpene compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and case analyses.

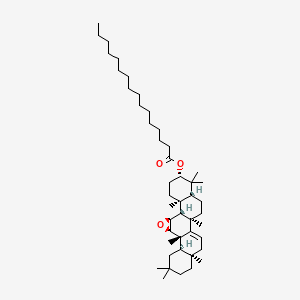

Chemical Structure and Properties

3|A-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate features a unique chemical structure characterized by hydroxyl and epoxy functional groups. These structural components contribute to its reactivity and biological activity.

1. Cytotoxicity

Research indicates that 3|A-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate exhibits selective cytotoxicity against several cancer cell lines, including:

- HCT-8 (human colon cancer)

- Bel-7402 (human liver cancer)

- BGC-823 (human gastric cancer)

- A549 (human lung cancer)

- A2780 (human ovarian cancer) .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-8 | 15 | |

| Bel-7402 | 10 | |

| BGC-823 | 12 | |

| A549 | 20 | |

| A2780 | 18 |

2. Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects in various in vitro models. It modulates key inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

3. Antioxidant Activity

3|A-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from oxidative damage.

Pharmacokinetics

The compound is soluble in organic solvents like chloroform and DMSO, which facilitates its use in laboratory settings. Its pharmacokinetic profile suggests effective absorption and distribution within biological systems.

Biochemical Pathways

The cytotoxic mechanism involves interference with cellular processes such as:

- Induction of apoptosis

- Inhibition of cell cycle progression

These effects are mediated through interactions with specific receptors or enzymes in cancer cells, leading to altered gene expression and metabolic disruption .

Case Studies

Case Study 1: In Vivo Efficacy

In a study involving animal models, administration of varying doses of the compound revealed dose-dependent effects on tumor growth inhibition. Lower doses effectively reduced tumor size without significant toxicity, while higher doses resulted in adverse effects .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular interactions of the compound with cellular proteins involved in apoptosis. The study found that 3|A-Hydroxy-11,12-epoxy Cfriedoolean-14-enyl palmitate binds to Bcl-2 family proteins, promoting pro-apoptotic signaling pathways .

Propiedades

IUPAC Name |

[(1S,2R,4S,5R,6S,9S,11R,14R,18R,23R)-1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H78O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-37(47)48-36-26-29-44(7)33(42(36,4)5)25-28-45(8)34-24-27-43(6)31-30-41(2,3)32-35(43)46(34,9)40-38(49-40)39(44)45/h24,33,35-36,38-40H,10-23,25-32H2,1-9H3/t33-,35+,36-,38-,39+,40-,43-,44-,45-,46+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFIJBKKXHURHF-PENCEYGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]5(C3=CC[C@@]6([C@H]5CC(CC6)(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.